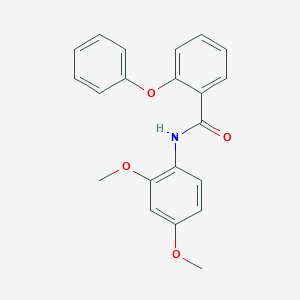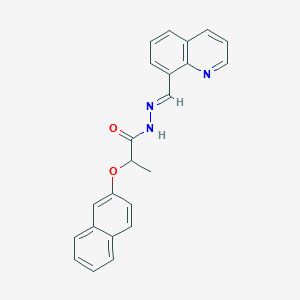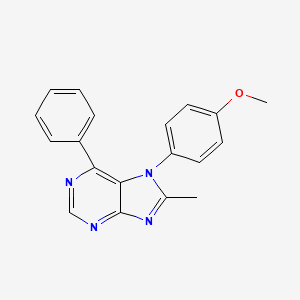![molecular formula C17H18N2OS B5702157 N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTU and is a member of the thiourea family of compounds. BPTU has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of BPTU is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. BPTU has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission. BPTU has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species.
Biochemical and physiological effects:
BPTU has been shown to have various biochemical and physiological effects. BPTU has been shown to reduce oxidative stress, which is a major contributor to various diseases. BPTU has also been shown to reduce inflammation, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPTU in lab experiments is its low toxicity. BPTU has been shown to have low toxicity in animal studies, making it a potential candidate for further research. One of the limitations of using BPTU in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BPTU. One potential direction is further research on its herbicidal properties, which could lead to the development of new herbicides. Another potential direction is further research on its anti-cancer properties, which could lead to the development of new cancer treatments. Additionally, further research could be conducted on the mechanism of action of BPTU, which could lead to a better understanding of its potential applications in various fields of scientific research.
In conclusion, BPTU is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU has been synthesized using various methods and has shown promising results in scientific research. Further research is needed to fully understand the potential applications of BPTU in various fields of scientific research.
Synthesemethoden
BPTU can be synthesized using various methods, including the reaction between benzyl 4-hydroxyphenyl ketone and cyclopropyl isothiocyanate. This reaction produces BPTU as a white crystalline solid with a melting point of 163-165°C. Other methods of synthesis include the reaction between benzyl chloride and thiourea and the reaction between benzyl isothiocyanate and cyclopropyl amine.
Wissenschaftliche Forschungsanwendungen
BPTU has been extensively studied for its potential application in various fields of scientific research. One of the primary applications of BPTU is in the field of agriculture, where it has been shown to have herbicidal properties. BPTU inhibits the growth of weeds by interfering with the biosynthesis of chlorophyll.
BPTU has also been studied for its potential application in the treatment of cancer. Studies have shown that BPTU inhibits the growth of cancer cells by inducing apoptosis. BPTU has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(4-phenylmethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c21-17(18-14-6-7-14)19-15-8-10-16(11-9-15)20-12-13-4-2-1-3-5-13/h1-5,8-11,14H,6-7,12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYVESIBEMGLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)





